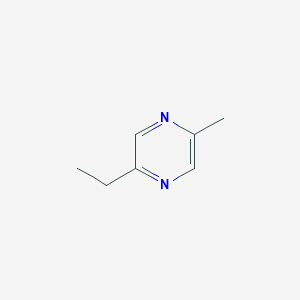

2-Éthyl-5-méthylpyrazine

Vue d'ensemble

Description

2-Ethyl-5-methylpyrazine is a compound belonging to the pyrazine family, characterized by a heterocyclic aromatic ring containing nitrogen atoms. It is of interest due to its synthesis, molecular structure, and various chemical properties.

Synthesis Analysis

The synthesis of pyrazine derivatives, such as 2-methylpyrazine, has been achieved through catalytic reactions involving ethylene diamine and propylene glycol at high temperatures. Promoted copper catalysts have been utilized to improve selectivity and conversion rates, demonstrating the importance of catalyst choice in the synthesis process (Jing et al., 2008).

Molecular Structure Analysis

Studies on pyrazine derivatives, such as 2,5-distyrylpyrazine, have provided insights into their crystal and molecular structures, revealing non-planar configurations and specific dihedral angles that influence their chemical behavior and potential for photo-polymerizability (Sasada et al., 1971).

Chemical Reactions and Properties

Pyrazine compounds undergo various chemical reactions, including photochemical dimerization, which is influenced by the crystal structure and packing of the molecules. The reactivity and formation of dimers in solid states highlight the complex nature of chemical reactions involving pyrazine derivatives (Kaftory, 1984).

Physical Properties Analysis

The physical properties of pyrazine derivatives, such as their crystal structures and phase behavior, are crucial for understanding their applications and functionality. For example, the study of tetramethylpyrazine in complexes with chloranilic and bromanilic acids offers insights into their tunneling splitting spectra and dynamics of methyl groups, which are significant for their physical characteristics and potential applications (Piecha-Bisiorek et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrazine derivatives are influenced by their molecular structure and synthesis methods. Studies on the antibacterial activity of 5-methylpyrazine-2-carbohydrazide derivatives and the synthesis of 2-methylpyrazine by ethylenediamine and propylene oxide highlight the versatility and range of chemical properties exhibited by these compounds (Makhija, 2009); (Shu-xian, 2003).

Applications De Recherche Scientifique

Agent aromatisant

La 2-Éthyl-5-méthylpyrazine est utilisée comme agent aromatisant . Elle est utilisée pour améliorer le goût ou l'odeur des aliments . Ce composé se retrouve dans divers produits alimentaires tels que le thé, la pâte de soja, le chocolat et l'huile de sésame .

Produit de la réaction de Maillard

Ce composé est un produit de la réaction de Maillard . La réaction de Maillard est une réaction chimique entre un acide aminé et un sucre réducteur, qui nécessite généralement de la chaleur. Il s'agit d'une forme de brunissement non enzymatique qui confère généralement une saveur aux produits alimentaires à base d'amidon .

Recherche chimique

La this compound est un membre de la classe des pyrazines . Les pyrazines sont des composés organiques aromatiques hétérocycliques qui ont une variété d'applications en recherche chimique .

Études de biodégradation

Certaines souches de bactéries, telles que Rhodocoocus erythropolis et Arthrobacter sp., peuvent hydroxyler un certain nombre de pyrazines substituées, y compris la 2-éthyl-5-méthylpyrazine . Cela la rend utile dans les études liées à la biodégradation .

Lutte antiparasitaire

Il existe des preuves que la this compound pourrait avoir des applications en lutte antiparasitaire

Safety and Hazards

2-Ethyl-5-methylpyrazine is classified as a flammable liquid (Category 3) and has acute toxicity (Category 4, Oral). It is harmful if swallowed and is a flammable liquid and vapor . Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application .

Mécanisme D'action

Target of Action

2-Ethyl-5-methylpyrazine is primarily used as a flavoring agent . It is a member of the class of pyrazines and is found in various food products such as tea, soybean paste, chocolate, and sesame seed oil . It is also a Maillard reaction product, which is a thermal degradation product obtained as a result of a chemical reaction between an amino acid and a reducing sugar .

Mode of Action

As a flavoring agent, it likely interacts with olfactory receptors in the nose, contributing to the aroma and taste of food products .

Biochemical Pathways

It is known to be a product of the maillard reaction, a type of non-enzymatic browning reaction that occurs when amino acids and reducing sugars are heated together .

Result of Action

The primary result of the action of 2-Ethyl-5-methylpyrazine is the contribution to the flavor and aroma of various food products. It imparts a specific taste and smell, enhancing the sensory experience of the food .

Action Environment

The efficacy and stability of 2-Ethyl-5-methylpyrazine can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and kept cool to maintain its stability .

Propriétés

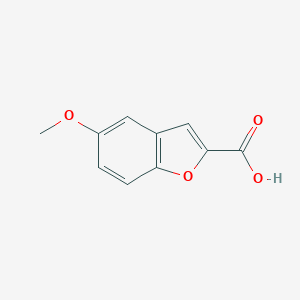

IUPAC Name |

2-ethyl-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCKCFJIKRGXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065422 | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a nutty, roasted, grassy odour | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.970 | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

13360-64-0, 36731-41-6 | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-5(or6)-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-5-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41R8X574D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-5-methylpyrazine, 9CI, 8CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Ethyl-5-methylpyrazine in food science?

A: 2-Ethyl-5-methylpyrazine is a key aroma compound that contributes significantly to the desirable roasted, nutty flavor profile of many foods. Its presence in trace amounts can greatly enhance the sensory appeal of products like roasted nuts, coffee, and cooked meat. [, , , , ]

Q2: How does the concentration of 2-Ethyl-5-methylpyrazine affect sensory perception?

A: Even at extremely low concentrations, 2-Ethyl-5-methylpyrazine possesses a low odor threshold, meaning humans can detect its presence at very small quantities. This makes it a potent flavoring agent. [, , , ]

Q3: How does the drying process influence the aroma profile of foods, particularly the levels of 2-Ethyl-5-methylpyrazine?

A: Studies on shrimp [] and tea [] have shown that different drying methods significantly affect the aroma profile of the final product. For instance, microwave vacuum drying of shrimp led to a higher concentration of 2-Ethyl-5-methylpyrazine compared to other drying methods, contributing to a more desirable flavor. In tencha tea, the traditional tencha-ro drying method produced a higher concentration of 2-Ethyl-5-methylpyrazine, resulting in a stronger seaweed-like aroma.

Q4: Can the addition of specific ingredients during food processing enhance the formation of 2-Ethyl-5-methylpyrazine?

A: Yes, research indicates that the addition of certain ingredients can influence the formation of 2-Ethyl-5-methylpyrazine. For example, adding a red wine pomace seasoning to barbecued beef patties was found to enhance the formation of various pyrazines, including 2-Ethyl-5-methylpyrazine, thereby enhancing the roasted flavor. [, ]

Q5: What are the primary pathways for the formation of 2-Ethyl-5-methylpyrazine in food?

A: 2-Ethyl-5-methylpyrazine is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. This reaction is responsible for the development of desirable flavors and aromas in cooked foods. [, , , ]

Q6: What role do amino acids play in the formation of 2-Ethyl-5-methylpyrazine?

A: Studies using isotope-labeled glutamine revealed that the amide nitrogen atom of the amino acid plays a significant role in pyrazine formation. [] Further research on walnut oil indicates a strong correlation between the presence of specific amino acids like isoleucine and arginine and the formation of 2-Ethyl-5-methylpyrazine. []

Q7: Can the pH level during food processing influence the formation of 2-Ethyl-5-methylpyrazine?

A: Yes, pH plays a crucial role. Studies have shown that alkaline conditions generally favor the formation of pyrazines, including 2-Ethyl-5-methylpyrazine. []

Q8: What are some natural sources where 2-Ethyl-5-methylpyrazine is found?

A: 2-Ethyl-5-methylpyrazine is naturally present in various foods, including: * Roasted coffee beans: It contributes to the characteristic aroma of roasted coffee. [, ] * Sesame seed oil: It is one of the key aroma compounds in sesame oil. [] * Peanuts: Roasting peanuts enhances the formation of 2-Ethyl-5-methylpyrazine, contributing to their roasted nutty flavor. [] * Dong Ding Oolong Tea: This tea variety from Taiwan is known for its prominent caramel aroma, with 2-Ethyl-5-methylpyrazine playing a key role. [] * Fermented soybean paste (Doenjang): This traditional Korean condiment owes part of its complex flavor profile to the presence of 2-Ethyl-5-methylpyrazine. [] * Tartary Buckwheat Tea: This tea variety possesses a distinct malty aroma, with 2-Ethyl-5-methylpyrazine identified as one of its key contributors. [] * Wax gourd beverage: This traditional beverage derives its unique flavor profile in part from the presence of 2-Ethyl-5-methylpyrazine. [] * Boletus auripes Pk. mushroom: This edible mushroom contains a diverse array of volatile compounds, including 2-Ethyl-5-methylpyrazine. [] * Lactobacillus acidophilus culture medium: The volatile oil extracted from the liquid medium used to cultivate this probiotic bacteria contains 2-Ethyl-5-methylpyrazine, suggesting a potential source for its production. []

Q9: Does 2-Ethyl-5-methylpyrazine have any potential applications beyond the food industry?

A: While primarily recognized for its flavoring properties, research suggests potential applications in other fields. For example, its presence in the volatile profile of the Streptomyces setonii WY228 bacterium has shown promising antifungal activity against the sweet potato black spot disease. []

Q10: What are some future research directions for 2-Ethyl-5-methylpyrazine?

A:

* Flavor enhancement: Investigating how different processing techniques and ingredient combinations can be optimized to maximize 2-Ethyl-5-methylpyrazine formation in various food products. * Biotechnological applications: Exploring the antifungal properties of 2-Ethyl-5-methylpyrazine further and investigating its potential use in developing bio-based fungicides. * Structure-activity relationship studies: Understanding how structural modifications to the 2-Ethyl-5-methylpyrazine molecule can influence its aroma properties, potentially leading to the development of novel flavoring agents. []

Q11: Are there any safety concerns regarding the use of 2-Ethyl-5-methylpyrazine in food?

A: While generally recognized as safe for consumption in the trace amounts found naturally in food, further research is needed to determine any potential long-term effects of consuming large quantities of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)